肉桂红调色剂 B

描述

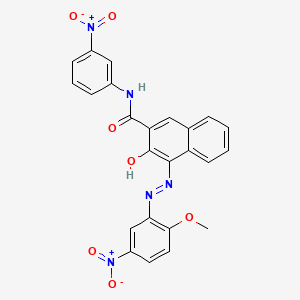

Pigment Red 23 (C.I. Pigment Red 23) is a synthetic organic pigment used in a wide variety of industries and applications. The pigment is composed of azo-dyes, which are a type of organic compound that contains nitrogen, oxygen, and carbon. It is a bright red color and is often used in printing, inks, plastics, and paints. It is also used in cosmetics, textiles, and food coloring. Pigment Red 23 has a variety of advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects are still being studied and discovered.

科学研究应用

花卉和植物基因组学

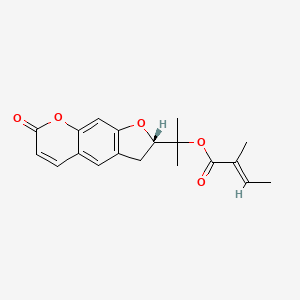

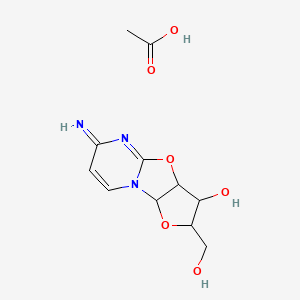

“肉桂红调色剂 B”可能与康乃馨的色素沉着有关。 研究表明,康乃馨的气味通常归因于丁香酚,这是一种赋予其辛辣香气的化合物 {svg_1}. 康乃馨颜色和气味的基因操纵是研究的活跃领域,在花卉栽培和植物基因组学方面具有潜在的应用 {svg_2}.

制药应用

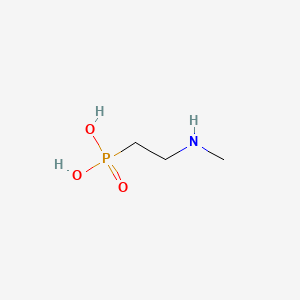

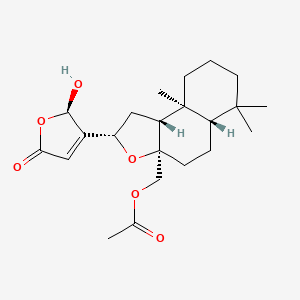

“红色 MT-21”与从香苦草中提取牡荆素有关,香苦草是一种以抗肿瘤活性而闻名的植物 {svg_3}. 另一种化合物 MT-21 被确定为一种合成的凋亡诱导剂,可以直接诱导线粒体释放细胞色素 c {svg_4}. 这些发现表明在药物研究和癌症治疗中具有潜在的应用。

环境修复

“耐碱红色暗”可能与拜耳赤泥的处理有关,拜耳赤泥是在氧化铝生产过程中产生的强碱性固体废物 {svg_5}. 这种工业废物的处理和再利用是环境研究的重要领域。 此外,已经对使用碱活化赤泥和矿渣制备轻质填充材料进行了研究 {svg_6}.

癌症研究

“NCI-C60377”似乎与 NCI-60 人类肿瘤细胞系库有关,该库用于研究内在耐药性 {svg_7}. 该库已被用于评估众多抗癌药物对许多常见癌细胞系模型的活性 {svg_8}, 表明在癌症研究和药物发现方面的应用。

颜料工业

“CI 12355”和“C.I. Pigment Red 23”可能与颜料工业有关。 虽然这些颜料的具体应用尚未公开,但颜料通常用于各种行业,包括纺织品、塑料、食品和化妆品 {svg_9}.

安全和危害

Exposure to C.I. Pigment Red 23 may cause eye irritation, skin sensitivity, cyanosis, pronounced coloring of the skin, blockage of the upper respiratory tract, anemia, and possible liver damage . It is absorbed rapidly through the skin . When heated to decomposition, it emits toxic fumes . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

生化分析

Biochemical Properties

C.I. Pigment Red 23 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an azo compound, it can undergo reduction reactions catalyzed by azo reductase enzymes. These enzymes cleave the azo bond, resulting in the formation of aromatic amines . Additionally, C.I. Pigment Red 23 can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interactions between C.I. Pigment Red 23 and these enzymes can lead to the formation of reactive intermediates that may have biological effects .

Cellular Effects

C.I. Pigment Red 23 has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage . Furthermore, C.I. Pigment Red 23 has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of C.I. Pigment Red 23 involves its interactions with biomolecules at the molecular level. One of the key mechanisms is the binding of C.I. Pigment Red 23 to cellular proteins, which can result in enzyme inhibition or activation. For example, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to an accumulation of ROS and oxidative stress . Additionally, C.I. Pigment Red 23 can bind to DNA and interfere with the normal processes of DNA replication and transcription, resulting in genotoxic effects . These interactions at the molecular level contribute to the overall biological effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Pigment Red 23 can change over time due to its stability and degradation. Studies have shown that the compound is sensitive to light and heat, which can lead to its degradation and the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Long-term exposure to C.I. Pigment Red 23 in in vitro and in vivo studies has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . The stability and degradation of C.I. Pigment Red 23 are important factors to consider when evaluating its long-term effects in laboratory settings.

Dosage Effects in Animal Models

The effects of C.I. Pigment Red 23 can vary with different dosages in animal models. Studies have shown that at low doses, the compound may have minimal effects on animal health and cellular function . At higher doses, C.I. Pigment Red 23 can induce toxic effects, including liver damage, anemia, and oxidative stress . The threshold for these toxic effects varies depending on the species and the duration of exposure. It is important to carefully evaluate the dosage and exposure levels when studying the effects of C.I. Pigment Red 23 in animal models to avoid adverse outcomes.

Metabolic Pathways

C.I. Pigment Red 23 is involved in various metabolic pathways, including its reduction by azo reductase enzymes . This reduction process leads to the formation of aromatic amines, which can undergo further metabolism by cytochrome P450 enzymes . These metabolic pathways can result in the formation of reactive intermediates that may have biological effects. Additionally, C.I. Pigment Red 23 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of C.I. Pigment Red 23 is crucial for evaluating its biological effects and potential risks.

Transport and Distribution

The transport and distribution of C.I. Pigment Red 23 within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, C.I. Pigment Red 23 can bind to cellular proteins and accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of C.I. Pigment Red 23 within tissues can also be affected by its binding to plasma proteins and its ability to cross biological membranes . These factors play a crucial role in determining the localization and accumulation of C.I. Pigment Red 23 in different cellular and tissue compartments.

Subcellular Localization

The subcellular localization of C.I. Pigment Red 23 can influence its activity and function. Studies have shown that the compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of C.I. Pigment Red 23 to specific compartments can be mediated by targeting signals or post-translational modifications. For example, the compound can be directed to the mitochondria through mitochondrial targeting sequences, where it can interact with mitochondrial proteins and affect mitochondrial function . The subcellular localization of C.I. Pigment Red 23 is an important factor to consider when evaluating its biological effects and mechanisms of action.

属性

IUPAC Name |

3-hydroxy-4-[(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O7/c1-36-21-10-9-17(29(34)35)13-20(21)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFRHZUTPGJWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O7 | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021227 | |

| Record name | C.I. Pigment Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment red 23 is a red to bluish red powder. (NTP, 1992), Dry Powder, Red to bluish-red solid; [CAMEO] Bluish-red finely divided dry powder; [MSDSonline] | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 23 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

6471-49-4 | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Red 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methoxy-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082H78U257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 to 644 °F (exothermic) (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 23 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other toxicological findings were observed in rodents exposed to C.I. Pigment Red 23?

A: Beyond potential carcinogenic effects, C.I. Pigment Red 23 exposure was associated with increased severity of kidney nephropathy in male rats. [] In mice, the pigment led to an increased incidence of hyperkeratosis and epithelial hyperplasia of the forestomach. [] These findings suggest that C.I. Pigment Red 23 can induce specific organ toxicity in different species.

Q2: How does C.I. Pigment Red 23 interact with DNA?

A: C.I. Pigment Red 23 exhibited mutagenic activity in several strains of Salmonella typhimurium (TA100, TA1537, and TA98) both with and without metabolic activation. [] It also induced sister chromatid exchanges in Chinese hamster ovary cells without metabolic activation. [] These findings suggest that C.I. Pigment Red 23, or its metabolites, can interact with DNA and potentially cause mutations.

Q3: Is there a connection between cardiac thrombosis and C.I. Pigment Red 23 exposure?

A: Research indicates that high doses of C.I. Pigment Red 23 (incidence rate: 20–100%) can lead to increased incidences of atrial thrombosis in rodents. [] The study highlights a potential link between chemical exposure and cardiac thrombosis, further emphasizing the need for careful evaluation of potential risks associated with C.I. Pigment Red 23 exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)

![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)